4-Chloro-2-(1-methyl-1,3-dihydro-benzoimidazol-2-ylidene)-3-oxo-butyronitrile
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Overview
Description
4-chloro-2-[(2E)-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-ylidene]-3-oxobutanenitrile is a complex organic compound with a unique structure that includes a benzodiazole ring and a nitrile group
Preparation Methods
The synthesis of 4-chloro-2-[(2E)-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-ylidene]-3-oxobutanenitrile typically involves multiple steps. One common method includes the reaction of 4-chlorocinnamaldehyde with a suitable amine under acidic conditions to form the benzodiazole ring . The nitrile group is then introduced through a subsequent reaction with a nitrile-containing reagent . Industrial production methods may involve similar steps but are optimized for higher yields and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The chlorine atom can be substituted with other groups using nucleophilic substitution reactions.
Common reagents used in these reactions include hydrogen chloride, sodium borohydride, and various oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-chloro-2-[(2E)-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-ylidene]-3-oxobutanenitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. The benzodiazole ring can interact with various enzymes and proteins, potentially inhibiting or modifying their activity. The nitrile group can also participate in reactions that alter cellular pathways .
Comparison with Similar Compounds
Similar compounds include other benzodiazole derivatives and nitrile-containing molecules. Compared to these, 4-chloro-2-[(2E)-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-ylidene]-3-oxobutanenitrile is unique due to its specific combination of functional groups and its potential reactivity . Some similar compounds are:
- 4-chlorocinnamaldehyde
- 2-chloro-2-methylpropane
- Indole derivatives
This compound’s unique structure and reactivity make it a valuable subject of study in various scientific fields.
Properties
Molecular Formula |
C12H10ClN3O |
---|---|
Molecular Weight |
247.68 g/mol |
IUPAC Name |
4-chloro-3-hydroxy-2-(1-methylbenzimidazol-2-yl)but-2-enenitrile |
InChI |
InChI=1S/C12H10ClN3O/c1-16-10-5-3-2-4-9(10)15-12(16)8(7-14)11(17)6-13/h2-5,17H,6H2,1H3 |
InChI Key |
DWILXDFKUQCMPO-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1C(=C(CCl)O)C#N |
Origin of Product |
United States |
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